tert-Butyl benzyl(piperidin-4-yl)carbamate
Description
Significance of Piperidine (B6355638) Scaffolds in Chemical Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural units in pharmaceuticals and natural alkaloids. Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which can be readily substituted to create three-dimensional structures capable of interacting with biological targets. Piperidine derivatives are foundational to numerous classes of therapeutic agents.
The versatility of the piperidine scaffold allows it to serve as a crucial intermediate in the synthesis of complex organic molecules. Its derivatives are used in the development of novel compounds for a wide range of research applications, from agrochemicals to specialty chemicals. The ability to modify the piperidine ring at various positions enables chemists to fine-tune the physicochemical properties of a molecule, making it a valuable building block in drug discovery programs.
Role of the Carbamate (B1207046) Functional Group in Molecular Design
The carbamate group (-NHCOO-) is an important functional group in organic chemistry, structurally representing a hybrid of an amide and an ester. This unique structure confers significant chemical stability. biosynce.com In synthetic chemistry, carbamates are most widely recognized as excellent protecting groups for amines. biosynce.com The tert-butoxycarbonyl (Boc) group, in particular, is one of the most common amine protecting groups used in organic synthesis. biosynce.comechemi.com
The Boc group is valued for its stability under a wide range of reaction conditions, including basic hydrolysis and catalytic reduction, while being easily removable under moderately acidic conditions, such as with trifluoroacetic acid. echemi.com This selective lability allows chemists to mask the reactivity of an amine function while modifying other parts of a molecule. Beyond its role in protection, the carbamate linkage can influence a molecule's conformational properties and its ability to participate in hydrogen bonding. biosynce.com
Overview of N-Benzyl Piperidine Carbamate Derivatives
N-benzyl piperidine derivatives are a significant subclass of piperidine compounds where a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) is connected to the piperidine nitrogen atom. This motif is frequently employed in medicinal chemistry to explore structure-activity relationships. The benzyl group can provide crucial cation-π interactions with target proteins and serves as a platform for further molecular modification. nih.gov
When combined with a carbamate, as in tert-Butyl (1-benzylpiperidin-4-yl)carbamate, the resulting structure becomes a highly useful intermediate. The N-benzyl group often serves a dual purpose: it can be a key part of the final molecular structure or act as a protecting group for the piperidine nitrogen that can be removed via catalytic hydrogenation. The compound tert-Butyl (1-benzylpiperidin-4-yl)carbamate is synthesized from the precursor 4-Amino-1-benzylpiperidine. echemi.comijprajournal.com This precursor is a clear, colorless to light yellow liquid. ijprajournal.com The synthesis involves reacting 4-Amino-1-benzylpiperidine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to protect the primary amine at the 4-position of the piperidine ring. echemi.com
Physicochemical and Spectroscopic Data
The properties of tert-Butyl (1-benzylpiperidin-4-yl)carbamate are well-documented by various chemical suppliers and databases.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 73889-19-7 | biosynce.comchemscene.com |
| Molecular Formula | C₁₇H₂₆N₂O₂ | chemscene.com |
| Molecular Weight | 290.41 g/mol | chemscene.com |
| Appearance | White powder | echemi.com |
| Melting Point | 122-125 °C | biosynce.comechemi.com |
| Boiling Point | 400.9 °C at 760 mmHg | echemi.com |
| Density | 1.1 g/cm³ | echemi.com |
Table 2: Computed Spectroscopic and Other Properties
| Property | Value | Source(s) |
|---|---|---|
| Refractive Index | 1.542 | echemi.com |
| Flash Point | 196.2 °C | echemi.com |
| Polar Surface Area (PSA) | 41.6 Ų | echemi.com |
| XLogP3 | 3 | echemi.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-benzyl-N-piperidin-4-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19(15-9-11-18-12-10-15)13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTUTEIQMQFSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677319 | |
| Record name | tert-Butyl benzyl(piperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934695-78-0 | |
| Record name | tert-Butyl benzyl(piperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl Benzyl Piperidin 4 Yl Carbamate and Analogues
Strategies for Piperidine (B6355638) Core Functionalization
Functionalization of the piperidine core is a critical aspect of synthesizing the target compound and its derivatives. This involves the protection of the 4-amino group as a tert-butyl carbamate (B1207046) and, for the creation of analogues, the stereoselective introduction of various substituents onto the piperidine ring.
Introduction of the tert-Butyl Carbamate Moiety
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its straightforward removal using mild acids. wikipedia.org The introduction of this moiety onto the 4-amino position of a piperidine precursor is a pivotal step in the synthesis of tert-Butyl benzyl(piperidin-4-yl)carbamate.
The most common and efficient method for introducing the Boc protecting group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (Boc₂O). wikipedia.org This reaction is typically performed on a precursor such as 1-benzyl-4-aminopiperidine or 4-aminopiperidine. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.
The process is generally carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion. chemicalbook.com Common bases include sodium bicarbonate, triethylamine (B128534), or 4-dimethylaminopiperidine (DMAP). chemicalbook.comgoogle.com The choice of solvent can vary, with dichloromethane (B109758) (DCM), tetrahydrofuran (THF), acetonitrile, or even aqueous systems being employed. chemicalbook.comgoogle.comgoogle.com For instance, 4-Boc-aminopiperidine can be prepared from 1-benzyl-4-aminopiperidine by reaction with Boc₂O, followed by catalytic hydrogenation to remove the benzyl (B1604629) group. google.com Another approach involves reacting 4-piperidinecarboxamide with Boc₂O in the presence of triethylamine, followed by a Hofmann rearrangement to yield 1-Boc-4-aminopiperidine. google.com
Table 1: Conditions for Boc-Protection of Piperidine Derivatives using Boc₂O
| Starting Material | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1-benzyl-4-aminopiperidine | - | - | - | google.com |
| 4-piperidinecarboxamide | Triethylamine | Water | High | google.com |
| Amine | Sodium Bicarbonate | Water | - | chemicalbook.com |
| Amine | DMAP | Acetonitrile | - | chemicalbook.com |
While reaction with Boc₂O is prevalent, several other methods exist for the formation of tert-butyl carbamates. These alternatives can be useful when dealing with sensitive substrates or to avoid byproducts associated with Boc₂O.
One notable alternative is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide to an isocyanate intermediate. nih.gov This isocyanate can then be trapped by tert-butanol to form the desired tert-butyl carbamate. nih.govacs.org A one-pot procedure has been developed where a carboxylic acid is treated with di-tert-butyl dicarbonate and sodium azide to form the acyl azide in situ, which then rearranges and is trapped to yield the carbamate. acs.orgorganic-chemistry.org
Other protocols for carbamate synthesis include:
Reaction with activated carbonates : Mixed carbonates, such as p-nitrophenyl carbonate, can be used as effective alkoxycarbonylating agents for amines. nih.gov
Use of phosgene derivatives : Although less common due to toxicity concerns, reagents like phosgene or its derivatives can be used to form carbamoyl chlorides, which then react with an alcohol to form the carbamate. nih.gov
Hofmann Rearrangement : This method converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate which can be trapped by an alcohol to form a carbamate. nih.gov A synthesis of 1-Boc-4-aminopiperidine utilizes this rearrangement starting from 1-Boc-4-piperidinecarboxamide. google.com
Table 2: Comparison of Alternative Carbamate Formation Methods
| Method | Key Reagents | Intermediate | Advantages | Reference |
|---|---|---|---|---|
| Curtius Rearrangement | Acyl azide, t-BuOH | Isocyanate | Avoids isolation of unstable intermediates in one-pot versions. | nih.govacs.org |
| Activated Carbonates | p-Nitrophenyl carbonate, Amine | - | Effective for a range of amines. | nih.gov |
| Hofmann Rearrangement | Amide, Bromine, Base, t-BuOH | Isocyanate | Useful for converting amides to carbamates. | google.comnih.gov |
Stereoselective Installation of Substituents on the Piperidine Ring
The synthesis of analogues of this compound often requires the introduction of substituents on the piperidine ring with specific stereochemistry. Numerous strategies have been developed to achieve high levels of stereocontrol.
One approach involves the use of a chiral auxiliary attached to the piperidine ring, which directs the approach of incoming reagents to one face of the molecule. For example, η4-dienetricarbonyliron complexes have been used as powerful chiral auxiliaries in double reductive amination cascades to produce substituted piperidines as single diastereoisomers. rsc.org
Another powerful strategy is asymmetric catalysis , where a chiral catalyst is used to create the desired stereocenter. Gold-catalyzed cyclization of N-homopropargyl amides provides a modular and flexible route to substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov Similarly, palladium-catalyzed enantioselective oxidative amination of unactivated alkenes has been developed to form substituted piperidines. mdpi.com
Diastereoselective reactions on existing piperidine precursors are also common. The reduction of a substituted tetrahydropyridine intermediate can proceed with high stereoselectivity, controlled by the existing stereocenters or substituents on the ring. nih.govacs.org For example, protonation and subsequent reduction of densely substituted 2-silyl-1,2-dihydropyridines can lead to piperidines with high stereoselectivity. nih.gov The directing ability of an imidate group has also been exploited to achieve highly regio- and stereoselective addition of organometallic reagents to pyridinium salts, yielding 2-substituted dihydropyridines which can be reduced to the corresponding piperidines. acs.org
Benzylation of the Piperidine Nitrogen
The final step in one common synthetic route to this compound, or a key step in building its analogues, is the introduction of a benzyl group onto the piperidine nitrogen.
Reductive Amination Approaches
Reductive amination is one of the most versatile and widely used methods for forming carbon-nitrogen bonds and is the preferred method for N-benzylation of piperidines. purdue.edumasterorganicchemistry.com The process involves the reaction of a secondary amine, such as tert-butyl (piperidin-4-yl)carbamate, with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.comorganic-chemistry.org
A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's reactivity and functional group tolerance. commonorganicchemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)₃) : This is a mild and selective reducing agent, often favored because it can be used in a one-pot procedure and does not readily reduce the starting aldehyde. masterorganicchemistry.com It is typically used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF). commonorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN) : This reagent is also effective at reducing imines in the presence of aldehydes. masterorganicchemistry.com The reaction is often carried out in alcoholic solvents like methanol, sometimes with the addition of an acid catalyst. organic-chemistry.orgcommonorganicchemistry.com
Catalytic Hydrogenation : The iminium ion can also be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is clean but may not be compatible with other reducible functional groups in the molecule. google.com
The double reductive amination of dicarbonyl compounds is a powerful tool for the synthesis of the piperidine skeleton itself, highlighting the robustness of this methodology. chim.it For the specific N-benzylation step, the reaction is generally high-yielding and proceeds under mild conditions, making it an efficient strategy for the synthesis of this compound. researchgate.net
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Features | Reference |
|---|---|---|---|
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, selective for imines/iminium ions. | masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective in protic solvents; can be toxic. | masterorganicchemistry.comcommonorganicchemistry.com |
| Hydrogen (H₂) with Pd/C | Methanol (MeOH), Ethanol (EtOH) | "Green" method; can reduce other functional groups. | google.com |
| α-Picoline-borane | Methanol (MeOH), Water | Mild and efficient, can be used in neat conditions. | organic-chemistry.org |
Nucleophilic Substitution with Benzyl Halides
A primary method for introducing the benzyl group onto the piperidine nitrogen is through a direct nucleophilic substitution reaction. This reaction typically involves the piperidine nitrogen atom acting as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). This process is a classic example of an SN2 reaction. stackexchange.com
The reactivity of benzyl halides in these substitutions is notably high. Primary benzylic halides are particularly well-suited for the SN2 pathway. The reaction involves a backside attack by the nucleophile (the piperidine nitrogen), leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond. stackexchange.com The phenyl group's electron-rich nature does not significantly hinder the approach of the nucleophile in the SN2 mechanism. stackexchange.com
In a typical procedure, tert-butyl piperidin-4-ylcarbamate is reacted with a benzyl halide in the presence of a base. The base, often an alkali metal carbonate like potassium carbonate, serves to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. google.com The reaction is generally carried out in an inert organic solvent.
Key features of this synthetic step include:
Substrates : The piperidine component is typically a pre-formed carbamate, such as tert-butyl piperidin-4-ylcarbamate. The benzylating agent is a benzyl halide.
Mechanism : The reaction proceeds via an SN2 mechanism, favored for primary benzylic halides.
Stereochemistry : If the piperidine substrate is chiral, the stereocenter is typically retained as the reaction occurs at the nitrogen atom, away from any chiral carbons on the ring.
This direct N-benzylation is an efficient step for assembling the core structure of the target molecule. researchgate.net
Multi-Step Synthesis Pathways
More complex synthetic routes are often necessary, particularly for creating analogues with diverse substitutions or for large-scale production. These pathways can be categorized as either sequential, building the molecule step-by-step, or convergent, combining pre-synthesized fragments.
Sequential Protection and Derivatization
Sequential synthesis is a common and versatile strategy that relies on the use of protecting groups to mask reactive functional groups, allowing for selective modification of other parts of the molecule. wikipedia.org For the synthesis of this compound, this typically involves the protection of one of the two nitrogen atoms while the other is functionalized.
A common sequence is:
Protection of the 4-amino group : The synthesis often starts with 4-aminopiperidine. The primary amino group at the 4-position is first protected, commonly as a tert-butoxycarbonyl (Boc) carbamate. nih.gov This is achieved by reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O).
N-Benzylation : The resulting intermediate, tert-butyl piperidin-4-ylcarbamate, has a free secondary amine in the piperidine ring. This nitrogen is then benzylated, typically via nucleophilic substitution with a benzyl halide as described previously. google.com
Deprotection/Further Derivatization : If the final product requires a free amine at the 4-position, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). wikipedia.orggoogle.com Alternatively, if the target is this compound itself, the synthesis is complete after the benzylation step.
This sequential approach allows for the controlled and regioselective functionalization of the piperidine scaffold. ajchem-a.comresearchgate.net The use of orthogonal protecting groups, which can be removed under different conditions, is crucial for synthesizing more complex derivatives. wikipedia.org For instance, a Cbz (benzyloxycarbonyl) group could be used, which is removable by hydrogenolysis, while the Boc group is acid-labile. wikipedia.org
Convergent Synthesis Strategies
A hypothetical convergent approach could involve:
Fragment A Synthesis : Preparation of a benzylated piperidine fragment. For example, synthesizing 1-benzyl-4-piperidone from cheaper starting materials. google.com
Fragment B Synthesis : Preparation of the carbamate side chain precursor.
Coupling : The final step would involve coupling the two fragments, for example, through reductive amination of the 1-benzyl-4-piperidone followed by carbamate formation.
This strategy is particularly advantageous in medicinal chemistry for creating libraries of compounds, where different "A" and "B" fragments can be combined to quickly generate a range of analogues. organic-chemistry.org The use of flow chemistry, where reactants are pumped through columns containing immobilized reagents and catalysts, represents an advanced form of multi-step synthesis that can streamline the production process. syrris.jp
Reaction Conditions and Optimization
The success of the synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the catalytic system employed.
Solvent Systems and Temperature Regimes
The selection of an appropriate solvent and temperature is critical for achieving high yields and purity. Different steps in the synthesis may require different conditions.
| Reaction Step | Common Solvents | Typical Temperature Range |
| N-Benzylation | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Dimethylformamide (DMF), Lower Alkanols (Methanol, Ethanol) google.comresearchgate.netrsc.org | 10°C to 120°C (often reflux) google.comgoogle.com |
| Boc-Protection | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol/Water mixtures orgsyn.orgorgsyn.org | 0°C to Room Temperature |
| Hydrogenolysis/Debenzylation | Lower Alkanols (Methanol, Ethanol), Tetrahydrofuran (THF) google.com | 15°C to 30°C google.com |
Interactive Data Table: Solvent and Temperature Conditions
For N-benzylation, polar aprotic solvents like DMF or acetonitrile can facilitate the SN2 reaction. researchgate.net In some cases, the reaction can be run at slightly elevated temperatures to increase the rate. google.com For reactions involving protecting groups like Boc, conditions are typically kept mild (e.g., room temperature or below) to avoid side reactions or decomposition. orgsyn.org
Catalytic Systems in Benzylation and Carbamate Formation
Catalysts play a vital role in several synthetic transformations relevant to the preparation of the title compound and its precursors.
Bases in N-Benzylation : While not strictly catalysts, bases are crucial for N-alkylation reactions. Alkali metal carbonates (e.g., K2CO3, Na2CO3) or organic bases like triethylamine are commonly employed to neutralize the acid generated and to enhance the nucleophilicity of the piperidine nitrogen. google.com
Hydrogenation/Hydrogenolysis Catalysts : In synthetic routes that use a benzyl group as a temporary protecting group for the piperidine nitrogen, its removal is typically accomplished by catalytic hydrogenolysis. The most common catalyst for this transformation is Palladium on carbon (Pd/C). google.comgoogle.comresearchgate.net Other precious metal catalysts, such as rhodium on carbon or platinum on carbon, can also be highly effective. researchgate.net This step is crucial for syntheses that require a free piperidine nitrogen for subsequent functionalization.
Carbamate Formation : The formation of the tert-butyl carbamate group itself does not typically require a catalyst, as the reaction between an amine and di-tert-butyl dicarbonate proceeds readily. However, a base is often added to facilitate the reaction.
Interactive Data Table: Catalytic Systems
The choice of catalyst is critical; for instance, in hydrogenolysis, the catalyst loading and reaction conditions (pressure, temperature) must be optimized to ensure complete debenzylation without affecting other functional groups. google.com
Chemical Reactivity and Derivatization of Tert Butyl Benzyl Piperidin 4 Yl Carbamate
Transformations of the tert-Butyl Carbamate (B1207046) Group
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under specific, controlled protocols. masterorganicchemistry.comorganic-chemistry.org Its reactivity is central to the derivatization of the piperidin-4-ylamino nitrogen.
The removal of the Boc group, or deprotection, is a fundamental step to unmask the secondary amine for subsequent functionalization.
The most common method for Boc group cleavage is through acidolysis. masterorganicchemistry.com The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid. This initial step is followed by the departure of the stable tert-butyl carbocation, which typically forms isobutylene (B52900). The resulting unstable carbamic acid then readily undergoes decarboxylation to yield the free amine as an ammonium (B1175870) salt. masterorganicchemistry.comnih.gov
Commonly employed acidic reagents for this transformation include trifluoroacetic acid (TFA), often used neat or in a solution with a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in various organic solvents such as 1,4-dioxane, methanol, or diethyl ether. masterorganicchemistry.combath.ac.uk The choice of reagent and solvent can be tailored based on the sensitivity of other functional groups within the molecule. For instance, catalytic amounts of copper(II) triflate have also been reported for mild de-tert-butylation of certain amides and can be effective for Boc deprotection. bath.ac.uk
Table 1: Typical Conditions for Acid-Mediated Boc Deprotection
| Reagent | Solvent | Temperature | Typical Duration | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | masterorganicchemistry.com |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1-4 hours | organic-chemistry.org |
| Hydrogen Chloride (HCl) | Methanol | Room Temperature | 1-4 hours | organic-chemistry.org |
| Copper(II) Triflate (Cu(OTf)₂) (catalytic) | Dichloromethane (DCM) | Room Temperature - 50°C | 18-24 hours | bath.ac.uk |
While direct transprotection of a tert-butyl carbamate to another carbamate is not a standard procedure, the transformation is readily accomplished in a two-step sequence. This process involves the initial acid-mediated deprotection of the Boc group as described previously to yield the free 1-benzylpiperidin-4-amine.
Subsequent reaction of this secondary amine with a different chloroformate (e.g., ethyl chloroformate, phenyl chloroformate) or another suitable acylating agent under basic conditions affords the desired new carbamate derivative. This deprotection-reprotection strategy offers a reliable and versatile pathway to a wide array of carbamate structures. orgsyn.org
The unmasked amine generated from Boc deprotection is a key nucleophile for forming urea (B33335) and amide bonds, which are prevalent in pharmaceutically active compounds.
Urea Formation: The synthesis of urea derivatives can be achieved sequentially by first deprotecting the Boc group and then reacting the resulting amine with a suitable isocyanate (R-N=C=O). An alternative, more direct approach involves the conversion of the intact carbamate into a urea. This can be accomplished using aluminum amide complexes, which facilitate the reaction of the carbamate with a primary or secondary amine to furnish di-, tri-, or tetrasubstituted ureas. acs.orgnih.gov Other methods include base-catalyzed reactions where the carbamate is converted into the target urea. researchgate.netthieme-connect.com
Amide Formation: Amide linkages are typically formed after Boc deprotection. The liberated secondary amine is coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, DCC) or by reacting it with a more reactive acyl halide or anhydride. rsc.org Furthermore, advanced methodologies have been developed for the direct conversion of N-Boc protected amines into amides. One such method employs a rhodium-catalyzed coupling of the carbamate with arylboroxines, bypassing the need for a separate deprotection step and tolerating acid-labile functional groups. acs.org
Table 2: Selected Methods for Urea and Amide Formation from Carbamates
| Transformation | Method | Reagents | Key Features | Reference(s) |
|---|---|---|---|---|
| Carbamate to Urea | Direct Conversion | Aluminum Amides (e.g., from AlMe₃ + Amine) | One-step process from carbamate to urea. | acs.orgnih.gov |
| Carbamate to Urea | Direct Conversion | Lithium tert-butoxide (t-BuOLi) | Base-catalyzed direct transformation. | researchgate.net |
| Carbamate to Amide | Direct Conversion | Rhodium catalyst, Arylboroxine, KF | Bypasses deprotection; tolerates acid-sensitive groups. | acs.org |
N-Deprotection Strategies (Boc Cleavage)
Reactions Involving the N-Benzyl Moiety
The N-benzyl group serves both as a protecting group and as a handle for further molecular diversification. Its chemical reactivity is centered on the aromatic ring and the benzylic C-H bonds.
Modification of the benzyl (B1604629) group's aromatic ring via electrophilic aromatic substitution (EAS) or functionalization at the benzylic position presents a powerful tool for derivatization. However, the reaction conditions must be carefully selected to be compatible with the acid-sensitive Boc group.
Electrophilic Aromatic Substitution (Ring Halogenation and Nitration): Standard conditions for electrophilic aromatic substitution, such as nitration with a mixture of nitric acid and sulfuric acid or bromination with Br₂ and a Lewis acid like FeBr₃, are strongly acidic and would cause premature cleavage of the Boc protecting group. libretexts.orgmasterorganicchemistry.com Therefore, milder, non-acidic, or base-mediated methods are required.
Halogenation: For activated aromatic rings, bromination can be performed using molecular bromine (Br₂) in a solvent like acetic acid, which can stabilize the reaction intermediates without the need for a strong Lewis acid. nih.govyoutube.comstackexchange.com The N-benzyl substituent acts as an ortho-, para-directing group, guiding the incoming electrophile to these positions. However, careful control of stoichiometry and reaction conditions is crucial to achieve selective monohalogenation and prevent side reactions.
Nitration: Milder nitrating systems have been developed for acid-sensitive substrates. One such system involves the use of dinitrogen pentoxide (N₂O₅) in the presence of an iron(III) catalyst, which can achieve nitration in minutes under non-oxidizing conditions. researchgate.netresearchgate.net Another approach utilizes tert-butyl nitrite (B80452) (TBN) for the site-selective C-H nitration of certain heterocycles under metal-free conditions, suggesting its potential applicability for sensitive substrates. nih.gov These methods avoid strongly protic acidic environments, making them potentially compatible with the Boc group.
Benzylic Position Halogenation: An alternative to ring substitution is the functionalization of the benzylic carbon (Ar-C H₂-N). The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), is a classic method for benzylic bromination. wikipedia.orgmasterorganicchemistry.comchadsprep.com This reaction proceeds via a free-radical mechanism under neutral or non-acidic conditions, which are fully compatible with the acid-labile Boc group. This transformation introduces a bromine atom at the benzylic position, creating a new reactive site for subsequent nucleophilic substitution reactions to build further molecular complexity.
Reductive Cleavage of the Benzyl Group (N-Debenzylation)
The removal of the N-benzyl group, a process known as N-debenzylation, is a critical step that unmasks the secondary amine of the piperidine (B6355638) ring for further functionalization. The most common and efficient method for this transformation is catalytic hydrogenation. researchgate.net This process involves the cleavage of the carbon-nitrogen bond using hydrogen gas in the presence of a metal catalyst.
Palladium-based catalysts are frequently employed for this purpose. Palladium on carbon (Pd/C) is a standard choice, though its activity can sometimes be diminished by the coordinating ability of the amine substrate and product. nih.gov To overcome this, more active catalysts like Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C) are often used, which can facilitate the reaction under milder conditions. nih.gov In some cases, the addition of an acid, such as acetic acid or hydrochloric acid, can accelerate the reaction by forming an amine salt, which reduces catalyst poisoning. nih.govnih.gov However, this requires a subsequent neutralization step to isolate the free amine. nih.gov
Alternative methods to catalytic hydrogenation exist for N-debenzylation. For instance, treatment with ceric ammonium nitrate (B79036) (CAN) in aqueous solution can chemoselectively cleave the N-benzyl group, even in the presence of other sensitive functionalities like O-benzyl ethers. rsc.org Transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) in the presence of Pd/C, also provides a viable, non-pressurized alternative to using hydrogen gas directly. organic-chemistry.orgsciencemadness.org
| Catalyst/Reagent | Conditions | Key Findings | Reference |
|---|---|---|---|
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (1 atm), EtOH, 60 °C, 14-24 h | Effective for debenzylation. The addition of 1.5 equivalents of acetic acid was found to be crucial for achieving high yields, preventing the formation of by-products. nih.gov | nih.gov |
| 10% Pd/C | H₂ (balloon), EtOH, rt, overnight | A standard method for hydrogenative deprotection of N-benzyl amines. sigmaaldrich.com Can be slow and sometimes requires higher pressure or temperature. nih.gov | sigmaaldrich.com |
| Pd/C and Niobic Acid-on-Carbon (Nb₂O₅/C) | H₂, MeOH, rt, 3 h | The combination of catalysts facilitates debenzylation effectively, providing the deprotected amine in excellent yield without needing a neutralization step. nih.gov | nih.gov |
| Ceric Ammonium Nitrate (CAN) | Aqueous solution, rt | Provides chemoselective mono-N-debenzylation, leaving other benzyl-protected groups (ethers, esters) intact. rsc.org | rsc.org |
| Pd/C, Ammonium Formate | MeOH, rt | An efficient transfer hydrogenation method that avoids the use of pressurized hydrogen gas and strong acids. organic-chemistry.orgsciencemadness.org | organic-chemistry.org |
Reactivity of the Piperidine Ring System
The piperidine ring in tert-butyl benzyl(piperidin-4-yl)carbamate is a saturated heterocycle. Its primary reactivity centers on the nitrogen atom, which can act as a nucleophile or be oxidized. The ring itself can undergo more complex transformations under specific conditions.
Nucleophilic Substitution Reactions on the Piperidine Ring
Following the reductive cleavage of the N-benzyl group (as described in 3.2.2), the resulting secondary amine, tert-butyl piperidin-4-ylcarbamate, becomes a potent nucleophile. smolecule.com This allows for a variety of nucleophilic substitution reactions to introduce new substituents at the N-1 position of the piperidine ring. Common reactions include N-alkylation and N-acylation.
N-Alkylation: The secondary amine can be reacted with various alkylating agents, such as alkyl halides (bromides or iodides), in the presence of a base like potassium carbonate or triethylamine (B128534) to yield N-alkylated piperidines. researchgate.netchemicalforums.com This reaction is a cornerstone for building molecular complexity and is widely used in the synthesis of pharmaceutical agents. nih.gov
N-Acylation: The synthesis of N-acyl piperidines is readily achieved by reacting the debenzylated intermediate with acylating agents like acyl chlorides or acid anhydrides. nih.gov This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. Such derivatives have been explored for their anti-inflammatory and anti-proliferative activities. nih.gov
Furthermore, the nucleophilic character of the piperidine nitrogen can be harnessed in other important bond-forming reactions, such as nucleophilic aromatic substitution, where the amine displaces a leaving group on an aromatic ring. mdpi.com
| Reaction Type | Electrophile | Typical Conditions | Product Class | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl bromide or iodide | K₂CO₃, DMF, rt | N-Alkyl piperidine | researchgate.net |
| N-Alkylation | Benzyl chloride | K₂CO₃, EtOH, microwave 80 °C | N-Benzyl piperidine | chemicalforums.com |
| N-Acylation | Acyl chloride | Base (e.g., triethylamine), DCM, rt | N-Acyl piperidine | nih.gov |
| Nucleophilic Aromatic Substitution | 1-Fluoro-2-nitrobenzene | Base, solvent (e.g., DMF) | N-Aryl piperidine | mdpi.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | DCM, rt | N-Alkyl piperidine | nih.gov |
Oxidation Reactions of the Piperidine Nitrogen
The tertiary nitrogen atom of the N-benzylpiperidine ring can be oxidized to form a piperidine N-oxide. google.com This transformation introduces a highly polar N⁺-O⁻ functional group, which can significantly alter the physicochemical properties of the molecule, such as increasing water solubility. nih.gov These N-oxides can sometimes act as prodrugs, being converted back to the parent tertiary amine in vivo. google.com
A variety of oxidizing agents can be used for this purpose. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net Other efficient and safer alternatives include urea-hydrogen peroxide (UHP) and sodium percarbonate. organic-chemistry.org
| Oxidizing Agent | Typical Conditions | Product | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., DCM), rt | Piperidine N-oxide | nih.govresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | With catalyst (e.g., TS-1) or as UHP adduct | Piperidine N-oxide | organic-chemistry.org |
| Sodium Percarbonate | With rhenium-based catalyst | Piperidine N-oxide | organic-chemistry.org |
Reduction Reactions of the Piperidine Ring
The saturated piperidine ring is generally stable to reduction under standard conditions. However, derivatives of the piperidine ring can undergo reduction. For example, the piperidine N-oxide formed via oxidation (as described in 3.3.2) can be reduced back to the parent tertiary amine. This reduction is a key aspect of their potential role as prodrugs. google.com
Additionally, while the reduction of the saturated piperidine ring itself is not common, the reduction of related aromatic precursors is a primary method for piperidine synthesis. Pyridine (B92270) N-oxides can be efficiently reduced directly to piperidines using reagents like ammonium formate and palladium on carbon, bypassing the pyridine intermediate. organic-chemistry.orgmdma.ch
Functional Group Interconversions and Advanced Derivatization
The this compound scaffold enables a range of advanced derivatization strategies beyond simple substitutions on the nitrogen atom. These transformations can modify the core structure or append complex functionalities.
One notable advanced derivatization is the photomediated ring contraction of N-acyl piperidines. nih.gov Through a Norrish type II reaction, visible light irradiation of an α-acylated piperidine can lead to the formation of a substituted cyclopentane, representing a significant skeletal rearrangement. nih.gov
The compound also serves as a key building block in the synthesis of complex, biologically active molecules. For instance, after debenzylation, the resulting intermediate, tert-butyl piperidin-4-ylcarbamate, has been used in the synthesis of NLRP3 inhibitors. mdpi.com This involves a nucleophilic aromatic substitution to form an N-aryl piperidine, followed by further steps to construct the final complex molecule. mdpi.com The versatility of the piperidine scaffold is further demonstrated in its incorporation into a wide range of structures, including inhibitors for enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) through multi-step sequences involving reductive amination. nih.gov
Functional group interconversions can also be applied for analytical purposes. Derivatization techniques, such as silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to enhance the volatility and thermal stability of polar compounds for analysis by gas chromatography. nih.gov While typically applied to hydroxyl or carboxyl groups, such strategies highlight the principle of modifying functional groups to alter chemical properties.
Spectroscopic and Structural Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, detailed spectroscopic and structural elucidation data for the specific chemical compound This compound (CAS No. 934695-78-0) is not publicly available at this time.
Extensive queries were performed to locate experimental data pertaining to the following analytical techniques, as requested:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR for proton environment analysis
¹³C NMR for carbon skeleton assignment
Two-dimensional NMR techniques (e.g., COSY, HSQC) for connectivity
¹⁹F NMR for potential fluorinated analogues
Conformational analysis via variable temperature NMR and solvent effects
Mass Spectrometry (MS)
The search included variations of the compound name, such as the systematic IUPAC name tert-butyl N-benzyl-N-(piperidin-4-yl)carbamate, and its associated CAS number. Despite these efforts, no peer-reviewed articles, patents, or database entries containing the specific spectroscopic characterization data for this molecule could be retrieved.
While information exists for structurally related compounds, such as tert-butyl piperidin-4-ylcarbamate and tert-butyl (1-benzylpiperidin-4-yl)carbamate, the unique substitution pattern of the target compound—having both a benzyl group and a tert-butoxycarbonyl group on the piperidine nitrogen—appears to be uncharacterized in available public-domain resources.
Therefore, the generation of a scientifically accurate article with detailed research findings and data tables as per the provided outline is not possible.
Spectroscopic Characterization and Structural Elucidation of N Benzyl Piperidine Carbamates
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of a unique molecular formula.
For a compound such as tert-butyl benzyl(piperidin-4-yl)carbamate, HRMS analysis would be expected to yield a highly precise mass measurement of its protonated molecule, [M+H]⁺. This experimental value can then be compared to the theoretical exact mass calculated for the proposed molecular formula. The close agreement between the experimental and calculated masses provides strong evidence for the correct elemental composition, ruling out other potential formulas that might have the same nominal mass. Untargeted metabolomic analyses, for example, rely on a mass accuracy of 5 ppm for the annotation or identification of constituents by determining their likely elemental composition from MS1 accurate monoisotopic ions. nih.gov
Table 1: Illustrative HRMS Data for Molecular Formula Confirmation (Note: The following is a hypothetical data representation for this compound, as specific experimental data is not publicly available. The principles illustrated are standard for this technique.)
| Parameter | Value |
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Theoretical [M+H]⁺ (Calculated) | 291.2016 |
| Experimental [M+H]⁺ (Found) | 291.2011 |
| Mass Difference (ppm) | 1.7 |
This level of precision is crucial for distinguishing between compounds with very similar masses and for confirming the successful synthesis of the target molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including many pharmaceutical intermediates. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. scielo.br This method is often coupled with liquid chromatography (LC-MS) for the separation and analysis of complex mixtures. hpst.cz
In the positive ion mode, carbamates typically form protonated molecules [M+H]⁺. nih.gov The stability of these ions allows for their detection and mass measurement. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable insights into the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the carbamate (B1207046) and benzyl (B1604629) groups. For instance, a characteristic neutral loss of the tert-butoxycarbonyl (Boc) group or parts of it is often observed. nih.govepa.gov
Table 2: Predicted ESI-MS Fragmentation for this compound * (Note: This table is based on general fragmentation patterns of carbamates and piperidine (B6355638) derivatives.)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 291.2 | 235.1 | C₄H₈ | Loss of isobutylene (B52900) from the Boc group |
| 291.2 | 191.1 | C₅H₈O₂ | Loss of the entire Boc group |
| 291.2 | 91.1 | C₁₀H₁₉N₂O₂ | Benzyl cation |
The efficiency of the electrospray process can be influenced by the sample matrix and the presence of additives. For example, formic acid is often added to the mobile phase in LC-MS to enhance the ionization efficiency of compounds like carbamates. hpst.cz
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
While the specific crystal structure of this compound is not publicly available, studies on related N-benzyl piperidine derivatives provide valuable insights into the likely solid-state conformation. For example, the X-ray crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide revealed that the piperidine ring can adopt conformations with the carbamate group in either an equatorial or axial position. nih.govamanote.com The analysis of such structures also provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. researchgate.netresearchgate.net The relative stereochemistry of substituted piperidines can also be unequivocally confirmed using this method. nih.govwhiterose.ac.uk
Table 3: Typical Crystallographic Data from a Single-Crystal X-ray Diffraction Experiment (Note: This is an illustrative table of the kind of data obtained from an X-ray crystallography experiment on a related piperidine derivative.)
| Parameter | Example Value (for a related compound) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.5 |
| Z | 4 |
This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.
Other Analytical Techniques (e.g., Dynamic Light Scattering for Aggregates)
Beyond the core techniques for molecular formula and structure determination, other analytical methods can provide information on the bulk properties of a substance. Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and aggregates in a solution. medium.comcolloid.ch
DLS works by illuminating a sample with a laser and analyzing the fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. mdpi.com By analyzing the time-dependent fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius is calculated using the Stokes-Einstein equation. medium.com
In the context of this compound, DLS could be employed to study its potential for self-aggregation in different solvents or under various conditions. The formation of aggregates can be a critical factor in pharmaceutical development, affecting solubility, stability, and bioavailability. medium.com A DLS experiment would reveal the average particle size and the polydispersity index (a measure of the width of the size distribution), indicating whether the compound exists as discrete molecules or forms larger aggregates. nih.govmdpi.com
Table 4: Hypothetical DLS Analysis of this compound in Solution
| Parameter | Result | Interpretation |
| Mean Hydrodynamic Diameter (Z-average) | 5 nm | Indicates the presence of small, well-dispersed particles or small aggregates. |
| Polydispersity Index (PDI) | 0.2 | Suggests a relatively narrow size distribution. |
This technique is particularly useful for monitoring the stability of a formulation over time, as an increase in particle size can be an early indicator of aggregation and potential instability. colloid.ch
Computational and Theoretical Investigations of Tert Butyl Benzyl Piperidin 4 Yl Carbamate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for studying the electronic structure of molecules. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for systems of the size of tert-Butyl benzyl(piperidin-4-yl)carbamate. crimsonpublishers.com DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the electron density of the system. numberanalytics.com
Prediction of Electronic Structure and Energetics
DFT calculations can provide a detailed picture of the electronic landscape of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap generally implies lower reactivity.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbamate (B1207046) group and a positive potential around the amine proton of the piperidine (B6355638) ring (if protonated).
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.8 D | A non-zero dipole moment indicates an asymmetric distribution of electron density, influencing solubility and intermolecular interactions. |
Note: The values presented in this table are representative and would be obtained from specific DFT calculations (e.g., using a B3LYP functional with a 6-31G basis set).*
Analysis of Reaction Mechanisms and Transition States
DFT is a powerful tool for elucidating the pathways of chemical reactions. numberanalytics.comcoe.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy barrier of a reaction, determined by the energy difference between the reactants and the transition state, dictates the reaction rate.
For instance, the synthesis of this compound often involves the N-benzylation of a piperidine derivative. DFT calculations can model this SN2 reaction, identifying the transition state where the benzyl (B1604629) group is partially bonded to the piperidine nitrogen and the leaving group is partially detached. This provides a quantitative understanding of the reaction's feasibility and kinetics. acs.org
Regioselectivity and Stereoselectivity Predictions
Many chemical reactions can yield multiple products. DFT can be employed to predict the regioselectivity and stereoselectivity of reactions involving this compound by comparing the activation energies of the different possible reaction pathways. nih.govunimi.it The pathway with the lowest activation energy barrier will be the most favored, and its corresponding product will be the major one. rsc.org
For example, if the piperidine ring were to be further functionalized, DFT could predict whether the reaction would occur at the ortho, meta, or para positions of the benzyl ring, or at another site on the piperidine ring, by calculating the energies of the respective transition states. nih.gov Similarly, if a chiral center were to be introduced, DFT could predict the favored stereoisomer. ippi.ac.ir
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. youtube.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and interactions of this compound in a simulated environment, such as in a solvent or bound to a biological target. nih.gov
Conformational Dynamics and Flexibility Analysis
This compound possesses considerable conformational flexibility due to several rotatable bonds, including the bond connecting the benzyl group to the piperidine ring and the bonds within the piperidine ring itself (which can undergo chair-boat interconversions). MD simulations can explore the accessible conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. mdpi.comwhiterose.ac.uk
Analysis of the MD trajectory can provide key metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time, and the Radius of Gyration (Rg) to understand its compactness.
Table 2: Representative Conformational Analysis Data from an MD Simulation of this compound
| Metric | Average Value | Interpretation |
| RMSD | 1.5 Å | A stable RMSD value over the simulation time suggests that the molecule has reached a stable conformational state. |
| Radius of Gyration (Rg) | 4.2 Å | Provides a measure of the molecule's overall size and shape. Fluctuations can indicate conformational changes. |
| Dihedral Angle (C-N-C-C of benzyl-piperidine linkage) | Fluctuates between 60° and 180° | Indicates significant rotational freedom of the benzyl group relative to the piperidine ring. |
Note: These values are illustrative and would be derived from a specific MD simulation trajectory.
Ligand-Target Interaction Dynamics
Given that this compound is a building block for bioactive molecules, understanding its potential interactions with biological targets like proteins is of great interest. clinmedkaz.orgnih.gov MD simulations are instrumental in studying the dynamics of ligand-target binding. nih.govrsc.org After an initial docking pose is predicted, an MD simulation can be run on the ligand-protein complex to assess the stability of the binding mode and to observe the detailed intermolecular interactions. acs.org
These simulations can reveal which amino acid residues in the binding pocket are crucial for the interaction, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking with the benzyl ring), and the role of water molecules in mediating the binding. This dynamic picture of the interaction is crucial for the rational design of more potent and selective drug candidates.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the public domain, the broader class of N-benzyl-piperidine derivatives has been the subject of such investigations. These studies offer a framework for predicting the binding modes of related compounds. For instance, computational docking and molecular dynamics simulations have been employed to study the interactions of N-benzyl-piperidine derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov In these studies, derivatives were designed based on the structure of the known AChE inhibitor, donepezil. nih.gov The simulations indicated the formation of stable complexes between the N-benzyl-piperidine analogues and the cholinesterases, with one derivative, 4a , showing a particularly low binding free energy due to interactions with key residues in the active sites of both enzymes. nih.gov
For a related compound, tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate, molecular docking simulations have suggested strong binding affinities with several key receptors involved in central nervous system (CNS) signaling pathways. However, specific details regarding the targeted receptors and the precise binding interactions are not publicly available. The benzyl group and the piperidine core are common pharmacophores that can interact with a variety of receptors.
The predicted binding modes from such studies are crucial for understanding the molecular basis of a compound's activity and for the rational design of new analogues with improved potency and selectivity. The general binding hypothesis for N-benzyl-piperidine derivatives in enzymes like AChE involves the benzyl group interacting with peripheral anionic sites or hydrophobic pockets, while the piperidine ring and its substituents form hydrogen bonds and other interactions within the catalytic gorge.
Table 1: Predicted Binding Interactions of a Representative N-benzyl-piperidine Derivative (4a) with Cholinesterases
| Target Enzyme | Key Interacting Residues | Predicted Binding Free Energy (kcal/mol) |
| Acetylcholinesterase (AChE) | Not specified | -36.69 ± 4.47 |
| Butyrylcholinesterase (BuChE) | Not specified | -32.23 ± 3.99 |
Data derived from a study on N-benzyl-piperidine derivatives as potential multitarget-directed AChE and BuChE inhibitors. nih.gov
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While there are no specific reports of this compound itself being used as a query in large-scale virtual screening campaigns, the piperidine scaffold, a core component of the molecule, is frequently employed in the generation of compound libraries for such purposes.
A notable example is the use of the Ugi four-component reaction (Ugi-4CR) to synthesize a diverse library of 1,4,4-trisubstituted piperidines. nih.gov This approach allows for the rapid generation of a multitude of analogues with varied substituents, which can then be screened for activity against various biological targets. In one such study, a library of these piperidine derivatives was evaluated for antiviral activity, with several compounds demonstrating efficacy against the influenza A/H1N1 virus. nih.gov This highlights the utility of the piperidine core in creating structurally diverse libraries for hit identification in drug discovery.
The this compound scaffold, with its benzyl and carbamate functionalities, presents multiple points for diversification, making it a suitable candidate for inclusion in virtual screening libraries aimed at a wide range of biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
While specific QSAR models for this compound have not been individually reported, extensive QSAR studies have been conducted on broader classes of piperidine derivatives. These studies aim to develop predictive models for various chemical and biological properties, including receptor binding affinity, toxicity, and pharmacokinetic profiles.
For example, 2D-QSAR models have been developed for a series of carbamate derivatives to predict their inhibitory activity against acetylcholinesterase (AChE). nih.gov In one such study, a robust QSAR model was generated with a high coefficient of determination (R² = 0.81) and good predictive power (R² Test set = 0.82). nih.gov The descriptors used in these models often relate to the electronic, steric, and hydrophobic properties of the molecules, providing insights into the structural features that govern their activity.
Another study focused on developing QSAR models for the cardiotoxicity of piperidine derivatives. sci-hub.se Using a Monte Carlo technique, predictive models were built that correlated molecular structure with the inhibition of the hERG potassium channel, a common cause of cardiotoxicity. These models achieved high determination coefficients for the external validation set, demonstrating their potential to predict the cardiotoxic risk of new piperidine-containing compounds. sci-hub.se
SAR studies investigate the relationship between the chemical structure of a molecule and its biological activity. For the this compound scaffold, SAR studies on related analogues have provided valuable information on how modifications to different parts of the molecule affect its biological properties.
Studies on N-benzyl piperidine derivatives have shown that the nature and position of substituents on both the benzyl and piperidine rings can significantly influence activity. For instance, in a series of N-benzyl piperidine derivatives designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), the presence of specific functional groups was found to be crucial for dual-enzyme inhibition. nih.gov
In another example, the synthesis and SAR of piperidine-substituted quinolones as nonpeptide gonadotropin-releasing hormone (GnRH) antagonists revealed that small substituents at the 6-position of the piperidine ring were well-tolerated for GnRH binding. organic-chemistry.org Furthermore, blocking this position with a trifluoromethyl group led to reduced clearance and increased oral bioavailability. organic-chemistry.org
The carbamate moiety in piperidine and piperazine (B1678402) derivatives has also been a focus of SAR studies. Research on inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), two enzymes of the endocannabinoid system, has shown that piperidine and piperazine carbamates can be potent and selective inhibitors. nih.gov The nature of the leaving group in these carbamate inhibitors was found to be a key determinant of their selectivity for MAGL over FAAH.
Table 2: Summary of SAR Findings for Piperidine Derivatives
| Compound Class | Modification | Effect on Activity/Properties |
| N-benzyl piperidine derivatives | Introduction of specific functional groups | Critical for dual HDAC/AChE inhibition nih.gov |
| Piperidine-substituted quinolones | Small substituents at the 6-position of the piperidine ring | Tolerated for GnRH binding organic-chemistry.org |
| Piperidine-substituted quinolones | Trifluoromethyl group at the 6-position of the piperidine ring | Reduced clearance and increased oral bioavailability organic-chemistry.org |
| Piperidine/piperazine carbamates | Nature of the carbamate leaving group | Determinant of selectivity for MAGL over FAAH inhibition |
Q & A
Q. What are the optimal synthetic routes for tert-butyl benzyl(piperidin-4-yl)carbamate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach, starting with the condensation of 4-aminopiperidine with a benzyl halide derivative, followed by carbamate protection using di-tert-butyl dicarbonate (Boc anhydride). Key steps include:
- Benzylation : Reaction of piperidin-4-amine with benzyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base .
- Boc Protection : Addition of Boc anhydride to the secondary amine under inert conditions, often in tetrahydrofuran (THF) or DCM at 0–25°C . Yield optimization requires strict control of stoichiometry (e.g., 1.2 equivalents of benzyl bromide) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is this compound characterized structurally, and what analytical methods are critical for validation?
- NMR Spectroscopy : H and C NMR confirm the benzyl and tert-butyl groups (e.g., δ ~1.4 ppm for Boc methyl groups, δ ~7.3 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 317.222 for CHNO) .
- Infrared Spectroscopy : Peaks at ~1680–1700 cm confirm the carbamate C=O stretch .
Q. What purification strategies are effective for removing byproducts (e.g., unreacted benzyl halide) in the final compound?
- Liquid-Liquid Extraction : Use of DCM/water phases to remove polar impurities.
- Chromatography : Silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) resolves Boc-protected products from unreacted starting materials .
- Recrystallization : Ethanol/water mixtures (70:30) can improve purity >95% .
Advanced Research Questions
Q. How do steric and electronic effects of the benzyl and tert-butyl groups influence reactivity in downstream functionalization?
- Steric Hindrance : The tert-butyl group restricts nucleophilic attack at the carbamate oxygen, directing reactivity toward the piperidine nitrogen.
- Electronic Effects : Electron-donating benzyl groups stabilize intermediates in substitution reactions (e.g., SN2 displacement with alkyl halides) . Computational studies (DFT) suggest that the benzyl group’s para-substitution significantly impacts transition-state energy barriers in cross-coupling reactions .
Q. What strategies resolve contradictions in biological activity data across structural analogs (e.g., nitro vs. amino derivatives)?
- Meta vs. Para Substituents : The nitro group at the benzyl ring’s meta position (vs. para) reduces steric clash in receptor binding, as shown in SAR studies of piperidine carbamates .
- Reduction of Nitro Groups : Catalytic hydrogenation (H, Pd/C) of the nitro derivative to an amino group alters pharmacokinetic profiles (e.g., logP shifts from 2.1 to 1.6) .
- Data Normalization : Use of standardized assays (e.g., IC in enzyme inhibition) controls for batch-to-batch variability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?
- Docking Simulations : Tools like AutoDock Vina model binding to GPCRs (e.g., dopamine D2 receptor), highlighting hydrogen bonds between the carbamate oxygen and Thr .
- MD Simulations : Molecular dynamics (10 ns trajectories) reveal stable binding conformations in lipid bilayers, with RMSD <2.0 Å .
- QSAR Models : Hammett constants (σ) of benzyl substituents correlate with predicted binding affinities (R >0.85) .
Q. What experimental designs mitigate racemization during chiral synthesis of enantiomerically pure derivatives?
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-phosphoric acid catalysts in asymmetric alkylation steps (ee >90%) .
- Low-Temperature Conditions : Reactions at −78°C (dry ice/acetone) suppress epimerization of the piperidine stereocenter .
- HPLC Monitoring : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) tracks enantiomeric excess during synthesis .
Methodological Notes
- Safety : Although classified as non-hazardous, handle with nitrile gloves and under fume hoods due to potential respiratory irritation .
- Data Reproducibility : Batch records must specify solvent grades (e.g., anhydrous DCM, ≤50 ppm HO) and reaction atmosphere (N/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
